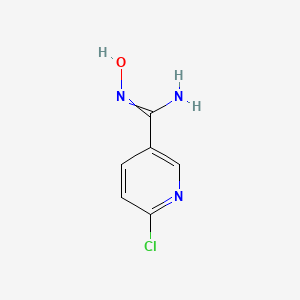

6-chloro-N'-hydroxypyridine-3-carboximidamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

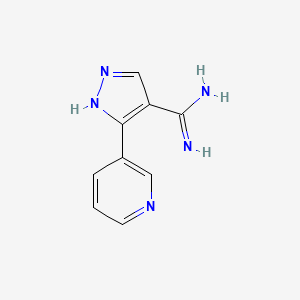

Synthesis of Long-Chain N’-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides

Specific Scientific Field

Chemical Technology and Bioorganic Chemistry

Summary of the Application

N’-hydroxy-N-alkylpyridinecarboximidamides are a new class of N-substituted imidamide derivatives, with diverse potential applications . They have been used as antimicrobial, bactericidal, or fungicidal agents . N’-substituted pyridinecarboximidamides have also been studied as antihypertensive drugs .

Methods of Application or Experimental Procedures

Two methods were proposed and compared for the synthesis of these compounds :

Results or Outcomes

The three-step procedure enabled the efficient synthesis of the N’-hydroxy-N,N-dialkylpyridinecarboximidamide with the substituent at position 3 and 4 of the pyridine ring .

Drug Delivery Systems

Specific Scientific Field

Nanotechnology and Drug Delivery Systems

Summary of the Application

Fullerenes have been particularly studied for their possible applications as drug delivery vehicles . The interaction mechanisms between C60, Si- or Al-doped C60 and 6-chloro-3-hydroxy-2-pyrazinecarboxamide were investigated .

Methods of Application or Experimental Procedures

Quantum mechanical calculations were used to study the possible interaction edges of C60 and doped fullerenes with 6-chloro-3-hydroxy-2-pyrazinecarboxamide .

Results or Outcomes

The calculated binding energies to the Si- and Al-doped fullerenes suggest that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties . This research provides further insight into drug delivery systems .

Quantitative Analysis of Amphiphilic N-alkyloxypyridinecarboximidamide

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Amphiphilic N-alkyloxypyridinecarboximidamides have been used as antimicrobial, insecticidal, herbicidal or plant growth regulatory agents, DNA photo-cleavage agents, reactivators of nerve agent and pesticide poisoning, and regulators of blood pressure .

Methods of Application or Experimental Procedures

A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines .

Results or Outcomes

The developed method was successfully applied to monitor and control the synthesis process .

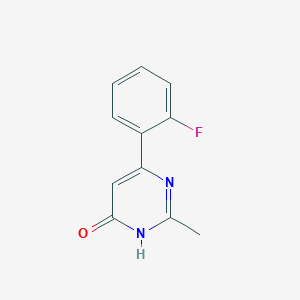

Synthesis of Fluorinated Pyridines

Specific Scientific Field

Organic Chemistry

Summary of the Application

Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have been used in the development of new agricultural products and drugs .

Methods of Application or Experimental Procedures

Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

Results or Outcomes

The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines were reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

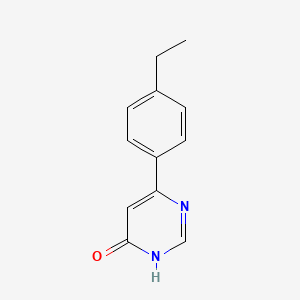

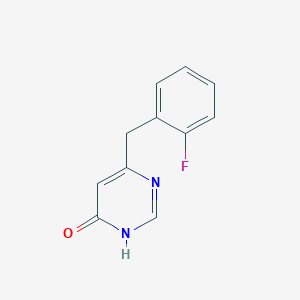

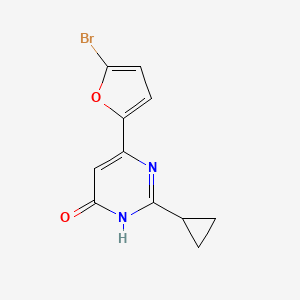

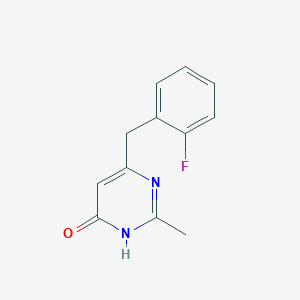

Ester Aminolysis Catalyst

Summary of the Application

6-Halo-2-pyridones, which can be derived from 6-chloro-N’-hydroxypyridine-3-carboximidamide, have been found to catalyze ester aminolysis . This process is important in various chemical reactions and industrial processes .

Methods of Application or Experimental Procedures

The 6-halo-2-pyridones were used as catalysts in ester aminolysis reactions . Both reactive aryl esters and relatively less reactive methyl and benzyl esters could be used as substrates .

Results or Outcomes

The use of 6-halo-2-pyridones as catalysts in ester aminolysis reactions was found to be efficient .

Synthesis of Amphiphilic N-alkyloxypyridinecarboximidamide

Results or Outcomes

The developed method was successfully applied to monitor and control the synthesis process . The experimental data points indicated that the straight chain alkyl bromide reacted most rapidly than branched alkyl bromide and the enhancement of the reaction efficiency strongly depended on reaction temperature .

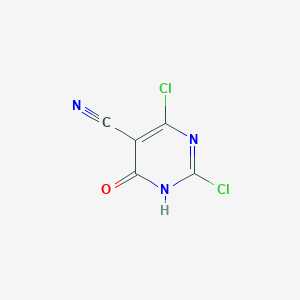

Propriétés

IUPAC Name |

6-chloro-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGJMMGKAZXCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652797 | |

| Record name | 6-Chloro-N'-hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N'-hydroxypyridine-3-carboximidamide | |

CAS RN |

1219626-58-0, 468068-39-5 | |

| Record name | [C(Z)]-6-Chloro-N′-hydroxy-3-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219626-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N'-hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1493743.png)

![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)

![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)